molecular formula C15H19NO4 B1400447 1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate CAS No. 912444-74-7

1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate

Cat. No. B1400447
M. Wt: 277.31 g/mol
InChI Key: XZERBDMTFISXSV-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a chemical compound with the CAS Number: 188847-00-9 . It has a molecular weight of 263.29 and its IUPAC name is 1-benzyl 3-methyl 1,3-pyrrolidinedicarboxylate . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is 1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . The canonical SMILES representation is COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate has a molecular weight of 263.29 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 5 rotatable bonds . The exact mass of the compound is 263.11575802 g/mol .

Scientific Research Applications

  • Neuroleptic Activity : This compound has been investigated for its potential neuroleptic properties. In particular, derivatives of 1-benzyl-3-methylpyrrolidine have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, suggesting potential uses in the treatment of psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

  • Synthesis and Molecular Modeling : The synthesis of 1-benzyl derivatives of this compound and their application in molecular modeling studies have been documented. These compounds have shown selectivity at certain metabotropic glutamate receptors (mGluRs), which might make them useful as pharmacological research tools (Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).

  • Synthesis Methods : Research has been conducted on efficient methods for synthesizing 1-benzyl-3-methylpyrrolidine derivatives. These methods include large-scale preparations from L-aspartic acid and other starting materials, illustrating the compound's accessibility for further study and application (Yoshida, Takeshita, Orita, Kado, Yasuda, Kato, & Itoh, 1996).

  • Antimicrobial Activity : Some pyrrolidine derivatives, including those related to 1-benzyl-3-methylpyrrolidine, have been synthesized and tested for antimicrobial activity. This line of research suggests potential applications in developing new antimicrobial agents (Sreekanth & Jha, 2020).

  • Catalysis in Organic Synthesis : The compound and its derivatives have been used in catalytic processes, such as in the intramolecular hydroamination of unactivated olefins. This application demonstrates its utility in synthetic organic chemistry (Bender & Widenhoefer, 2005).

  • Chiral Synthesis Applications : Derivatives of 1-benzyl-3-methylpyrrolidine have been employed in chiral synthesis, particularly in the formation of vicinal diamine derivatives. This highlights its importance in the field of asymmetric synthesis and the creation of biologically active molecules (Yoon, Ha, Kim, & Lee, 2010).

  • Chemiluminescence in Analytical Chemistry : The compound has been explored as a derivatization reagent for carboxylic acids and amines in high-performance liquid chromatography with electrogenerated chemiluminescence detection, demonstrating its potential in analytical chemistry applications (Morita & Konishi, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word associated with it is “Warning” and the hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

1-O-benzyl 3-O-methyl 3-methylpyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(13(17)19-2)8-9-16(11-15)14(18)20-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZERBDMTFISXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate

Synthesis routes and methods I

Procedure details

Lithium bis(trimethylsilyl)amide (16.4 mL, 16.4 mmol) was added to 1-benzyl 3-methylpyrrolidine-1,3-dicarboxylate (3.45 g, 13.1 mmol) in THF (20 mL) at −78° C., and the reaction was stirred at −78° C. for 20 minutes. MeI (1.10 mL, 17.7 mmol) was added, and the reaction was warmed to room temperature. After 2 hours at room temperature, the mixture was poured onto saturated ammonium chloride (20 mL), extracted with ether, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography (hexane:ethyl acetate, 4:1) to give 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (2.72 g, 75% yield) as an oil.
Quantity
16.4 mL
Type
reactant
Reaction Step One
Name
1-benzyl 3-methylpyrrolidine-1,3-dicarboxylate
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 1-benzyl 3-methylpyrrolidine-1,3-dicarboxylate (3.45 g, 13.1 mmol) in THF (20 mL) was added lithium bis(trimethylsilyl)amide (16.4 mL, 16.4 mmol) in THF at −78° C., and the reaction was stirred at this temperature for 20 minutes. MeI (1.10 mL, 17.7 mmol) was added, and the reaction was warmed to room temperature. After 2 hours at room temperature, the mixture was poured onto saturated ammonium chloride (20 mL) and extracted with ether, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography (hexane:ethyl acetate 4:1) to give 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (2.72 g, 75% yield) as an oil.
Name
1-benzyl 3-methylpyrrolidine-1,3-dicarboxylate
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Lithium bis(trimethylsilyl)amide (16.4 mL, 16.4 mmol) was added to 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (3.45 g, 13.1 mmol) in THF (20 mL) at −78° C., and the reaction was stirred at −78° C. for 20 minutes. MeI (1.10 mL, 17.7 mmol) was added, and the reaction was warmed to room temperature. After 2 hours at room temperature, the mixture was poured onto saturated ammonium chloride (20 mL), extracted with ether, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography (hexane:ethyl acetate, 4:1) to give 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (2.72 g, 75% yield) as an oil.
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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